1-(2-Hydroxyethyl)quinolin-1-ium bromide
Description
Properties
CAS No. |
51527-78-7 |
|---|---|
Molecular Formula |
C11H12BrNO |
Molecular Weight |
254.12 g/mol |
IUPAC Name |
2-quinolin-1-ium-1-ylethanol;bromide |
InChI |
InChI=1S/C11H12NO.BrH/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13H,8-9H2;1H/q+1;/p-1 |
InChI Key |
MTUIAEQMBDBEQH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCO.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Quinolinium Bromides
- Antimicrobial Analogs: Benzoquinolinium bromides with alkoxy, aryl, or nitro substituents (e.g., 1-(4-nitrophenacyl)benzo[f]quinolin-1-ium bromide) exhibit broad-spectrum activity against S. aureus and C. albicans, with MIC values ranging from 8–64 µg/mL .
- Cytotoxic Analogs: 1-(2-(4-Cyanophenyl)-2-oxoethyl)-4-methylquinolin-1-ium bromide demonstrates potent antimycobacterial activity (MIC: 3.12 µg/mL) and moderate cytotoxicity against HeLa cells .
- Fluorescent Probes: Cyano-substituted derivatives like (E)-1-(5-carboxypentyl)-4-(4-(diethylamino)styryl)quinolin-1-ium bromide serve as bioimaging agents due to their tunable emission properties .
Key Structural Differences :
- The hydroxyethyl group in 1-(2-hydroxyethyl)quinolin-1-ium bromide enhances solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents .
- The 2,6-di-tert-butylphenol group confers antioxidant activity, a feature absent in simpler quinolinium salts .
Heterocyclic Analogs
- Pyridinium Derivatives : 1-(2-Hydroxyethyl)-pyridinium bromide, used in zinc-bromine flow batteries, shows superior bromine-complexing ability over conventional methylethylmorpholinium bromide (MEM-Br), reducing polybromide phase volume by 30% .
- Imidazolium Derivatives: 1-(2-Hydroxyethyl)-3-methylimidazolium bromide exhibits higher ionic conductivity (15 mS/cm) in electrolytes but lower thermal stability compared to quinolinium analogs .
Functional Advantages of Quinolinium Core:
- Quinoline’s extended π-system improves UV absorption and fluorescence quantum yield (~0.45) for optoelectronic applications .
- The rigid aromatic structure enhances binding to biological targets (e.g., DNA intercalation) compared to smaller heterocycles .
Application-Specific Comparisons
Bromine Complexing Agents (BCAs) in Batteries
Insights: While imidazolium and pyridinium analogs outperform in conductivity, quinolinium derivatives offer better chemical stability in acidic environments due to aromatic shielding .
Q & A
Q. How can thermodynamic properties (e.g., melting point, decomposition temperature) be accurately determined?
Q. What advanced analytical techniques identify degradation products under oxidative stress?
Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence crystallographic packing?
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